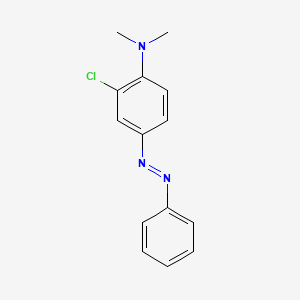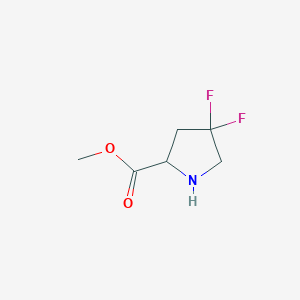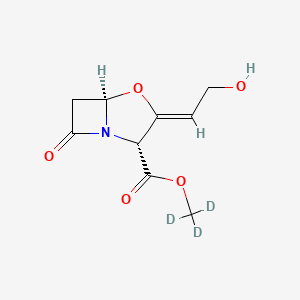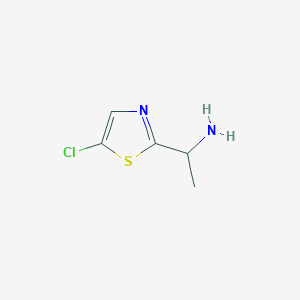
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N,N-Dimethyl-4-(Phenyldiazenyl)anilin ist eine organische Verbindung mit der Summenformel C14H15ClN2. Sie ist ein Derivat von Anilin und enthält sowohl Chlor- als auch Diazenyl-Funktionelle Gruppen. Diese Verbindung ist bekannt für ihre leuchtend gelbe Farbe und wird häufig als Farbstoff in verschiedenen industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-Chlor-N,N-Dimethyl-4-(Phenyldiazenyl)anilin beinhaltet typischerweise die Diazotierung von 2-Chloroanilin, gefolgt von der Kupplung mit N,N-Dimethylanilin. Die Reaktionsbedingungen umfassen oft die Verwendung saurer Medien, wie Salzsäure, und einer Nitritquelle wie Natriumnitrit. Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um die Stabilität des Diazoniumsalz-Zwischenprodukts zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion dieser Verbindung durch Optimierung der Reaktionsbedingungen auf eine höhere Ausbeute und Reinheit skaliert. Kontinuierliche Flussreaktoren und fortschrittliche Reinigungsverfahren, wie Umkristallisation und Chromatographie, werden eingesetzt, um die Verbindung in großem Maßstab zu produzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-N,N-Dimethyl-4-(Phenyldiazenyl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Diazenylgruppe in eine Aminogruppe umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nukleophile, wie Hydroxyl- oder Aminogruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen erfordern oft basische Bedingungen und Nukleophile wie Natriumhydroxid oder Ammoniak.
Hauptprodukte
Oxidation: Produziert Nitroso- oder Nitroderivate.
Reduktion: Bildet Aminderivate.
Substitution: Führt zu Verbindungen mit verschiedenen funktionellen Gruppen, die die Chlorgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
2-Chlor-N,N-Dimethyl-4-(Phenyldiazenyl)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und Farbstoffe verwendet.
Biologie: Wird in Färbetechniken für die Mikroskopie und als Marker in biologischen Assays eingesetzt.
Medizin: Wird auf seine mögliche Verwendung in der Arzneimittelentwicklung und als diagnostisches Werkzeug untersucht.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und Farbmitteln für Textilien, Kunststoffe und andere Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N,N-Dimethyl-4-(Phenyldiazenyl)anilin beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine Diazenyl- und Chlor-Funktionsgruppen. Die Diazenylgruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren, während die Chlorgruppe an Substitutionsreaktionen teilnehmen kann, wodurch die Aktivität und die Interaktionen der Verbindung verändert werden.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets through its diazenyl and chloro functional groups. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Dimethyl-4-(Phenyldiazenyl)anilin: Fehlt die Chlorgruppe, hat aber eine ähnliche Diazenyl-Funktionalität.
2-Chlor-N,N-Dimethylanilin: Enthält die Chlor- und Dimethylamino-Gruppen, aber keine Diazenyl-Gruppe.
Methylgelb: Ein Azofarbstoff mit ähnlicher Struktur, aber anderen Substituenten.
Einzigartigkeit
2-Chlor-N,N-Dimethyl-4-(Phenyldiazenyl)anilin ist einzigartig aufgrund des Vorhandenseins sowohl von Chlor- als auch Diazenyl-Gruppen, die eine eindeutige chemische Reaktivität und Anwendungen verleihen. Seine Kombination aus funktionellen Gruppen ermöglicht vielseitige chemische Modifikationen und eine breite Palette von Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C14H14ClN3 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
QCIBXPDBQZLGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)






![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)

